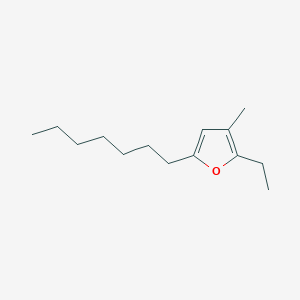
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentapyrazole ring system and a dimethylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
準備方法
The synthesis of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride typically involves multiple steps, including the formation of the cyclopentapyrazole ring and the introduction of the dimethylamino group. One common synthetic route involves the following steps:
Formation of the Cyclopentapyrazole Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as heating with a suitable catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the intermediate compound.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
化学反応の分析
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation depend on the specific reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its effects on various biological pathways and its potential therapeutic applications.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride involves its interaction with specific molecular targets. The compound’s functional groups, such as the dimethylamino group and the cyclopentapyrazole ring, play a crucial role in its binding to these targets. The exact pathways involved may vary depending on the specific application and the biological system being studied.
類似化合物との比較
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride can be compared with other similar compounds, such as:
1-Propanone, 1-(1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-: This compound lacks the tetrahydro group, which may result in different chemical properties and reactivity.
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(methylamino)-: The presence of a methylamino group instead of a dimethylamino group can lead to variations in biological activity and chemical reactivity.
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(ethylamino)-: The ethylamino group introduces additional steric effects, which can influence the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
21484-30-0 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-19(2)12-11-16(21)17-14-9-6-10-15(14)20(18-17)13-7-4-3-5-8-13;/h3-5,7-8H,6,9-12H2,1-2H3;1H |
InChIキー |
TZAOOQXEOZHRNV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
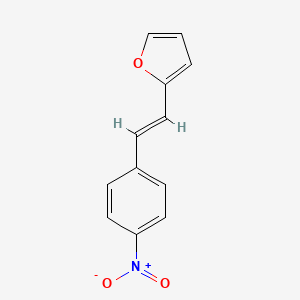
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
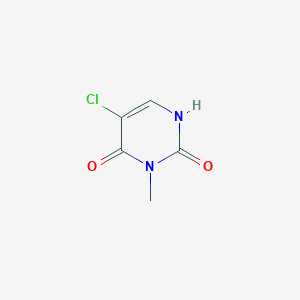


![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

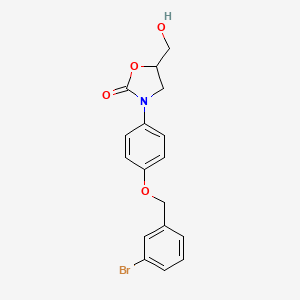
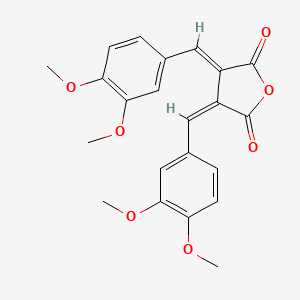

![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
